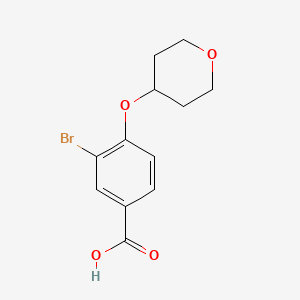
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of a tetrahydropyran group. One common method includes:
Bromination: The starting material, 4-hydroxybenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Etherification: The brominated product is then reacted with tetrahydropyran-4-ol in the presence of a strong acid catalyst like p-toluenesulfonic acid to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and etherification steps to ensure consistent product quality and efficient use of reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoic acid moiety can be reduced to benzyl alcohol or oxidized to benzoic acid derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include azido or thiol derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products include tetrahydropyran-4-ol and benzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the tetrahydropyran group, making it less hydrophobic.
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid: Lacks the bromine atom, affecting its reactivity.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of the tetrahydropyran ring, altering its steric and electronic properties.
Uniqueness
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is unique due to the combination of a bromine atom and a tetrahydropyran ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
1131594-55-2 |
|---|---|
Fórmula molecular |
C12H13BrO4 |
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
3-bromo-4-(oxan-4-yloxy)benzoic acid |
InChI |
InChI=1S/C12H13BrO4/c13-10-7-8(12(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
Clave InChI |
NNVOBYIKRAEJBD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC2=C(C=C(C=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


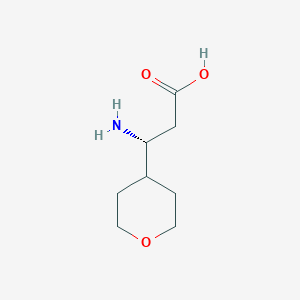

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)

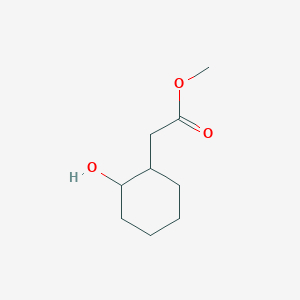

![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13074833.png)
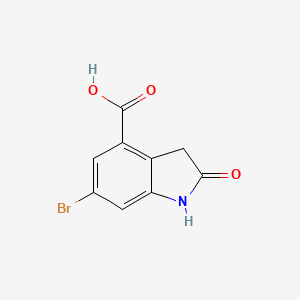
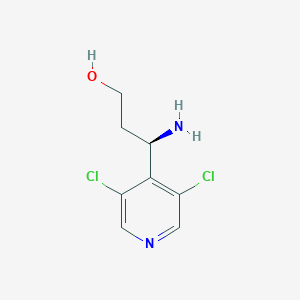
![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)

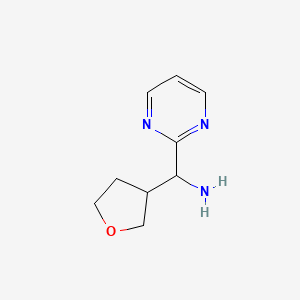

![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
